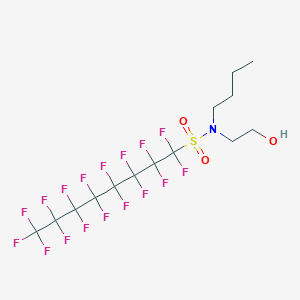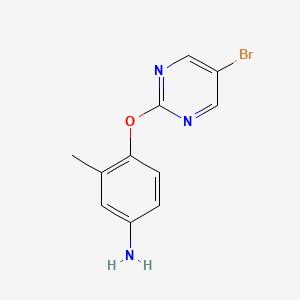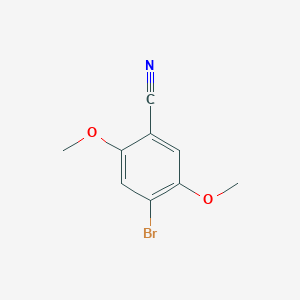
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone is an organic compound that features a thiophene ring substituted with an amino group and a phenyl ring substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.
Amination: The thiophene ring is then aminated using ammonia or an amine under suitable conditions to introduce the amino group at the 2-position.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the aminothiophene with a 4-(trifluoromethyl)phenyl group. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the thiophene ring provides structural rigidity and electronic properties that facilitate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
- (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone
- (Thiophen-2-yl)(3-(trifluoromethyl)phenyl)methanone
Uniqueness
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H8F3NOS |
|---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
(2-aminothiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-1-7(2-4-8)10(17)9-5-6-18-11(9)16/h1-6H,16H2 |
InChI-Schlüssel |
YJTUVZVHPOYAFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)


![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)



![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)
